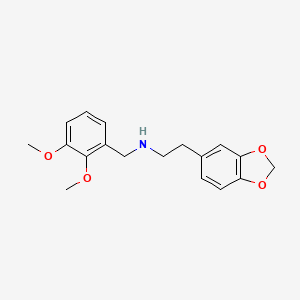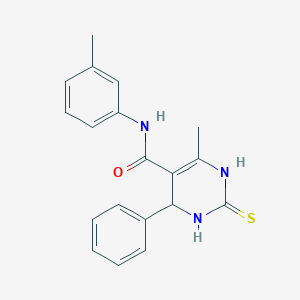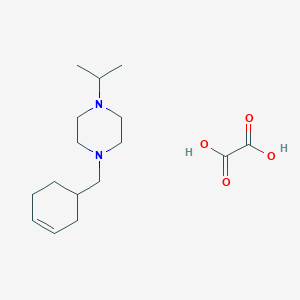![molecular formula C13H23NO2 B5148839 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol, also known as Memantine, is a medication used to treat Alzheimer's disease. It belongs to the class of drugs called NMDA receptor antagonists.
Mécanisme D'action
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol prevents the overactivation of glutamate, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function. Additionally, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has been shown to reduce oxidative stress, inflammation, and beta-amyloid accumulation, which are all implicated in the development and progression of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has several advantages for lab experiments. It is well-tolerated and has a good safety profile, making it a suitable candidate for clinical trials. Additionally, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has a long half-life, allowing for once-daily dosing. However, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has limitations in terms of its specificity for the NMDA receptor, as it can also bind to other receptors. This can lead to off-target effects and limit its therapeutic potential.
Orientations Futures
There are several future directions for 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol research. One area of interest is the development of 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol analogs with improved specificity for the NMDA receptor. Additionally, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol is being investigated for its potential use in combination therapy with other Alzheimer's disease drugs. Finally, there is ongoing research into the use of 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol is a promising drug with therapeutic potential in Alzheimer's disease and other neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Additionally, there are several future directions for 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol research, including the development of analogs with improved specificity and investigating its use in combination therapy.
Méthodes De Synthèse
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol is synthesized by reacting 1-adamantanamine with formaldehyde and methylamine. The resulting compound is then treated with ethylene oxide to obtain 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol.
Applications De Recherche Scientifique
3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and delay disease progression. Additionally, 3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-14(2-3-15)12-5-10-4-11(6-12)8-13(16,7-10)9-12/h10-11,15-16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSUXTDJUGMDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
![6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5148763.png)


![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B5148782.png)


![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5148803.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)

![2,2'-oxybis{N'-[4-(diethylamino)benzylidene]acetohydrazide}](/img/structure/B5148830.png)